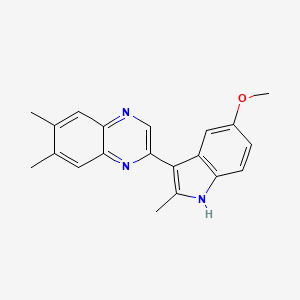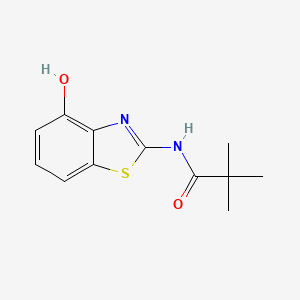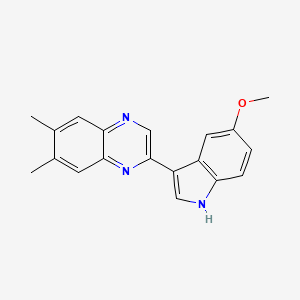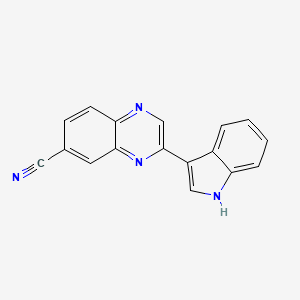
1,1-Diethoxy-4-iodobutane
Overview
Description
Molecular Structure Analysis
The molecular structure of 1,1-Diethoxy-4-iodobutane is represented by the formula C8H17IO2. The molecular weight of the compound is 272.12 g/mol .Physical And Chemical Properties Analysis
1,1-Diethoxy-4-iodobutane is a yellowish liquid with a characteristic odor. Its boiling point is 172-176 °C, and its melting point is -74°C. DEIB is soluble in organic solvents like ether, benzene, and chloroform. It has a density of 1.471 g/cm³ at 20°C and a refractive index of 1.4782.Scientific Research Applications
Biofuel Research
1,1-Diethoxy-4-iodobutane is explored as a promising next-generation biofuel. A study by Zeng et al. (2019) investigated its pyrolysis chemistry in a flow reactor using synchrotron vacuum ultraviolet photoionization mass spectrometry. The researchers developed a detailed kinetic model including numerous species and reactions. This study is significant for understanding the fuel consumption pathways and the formation of oxygenated products, which are crucial for biofuel applications (Zeng et al., 2019).
Synthesis of Heterocyclic Compounds
Fisyuk et al. (1997) explored the use of 1,1-diethoxy-4-iodobutane in the synthesis of heterocyclic compounds. They synthesized 1,1-diethoxy-3-isothiocyanatobutane and used it to prepare various compounds, demonstrating its versatility in organic synthesis (Fisyuk et al., 1997).
Catalytic Processes
A study by Rahaman et al. (2015) involved the synthesis of 1,1-diethoxybutane using Amberlyst 47 as a catalyst. They provided insights into thermodynamic, kinetic, and adsorption parameters, which are important for optimizing catalytic processes in the chemical industry (Rahaman et al., 2015).
Renewable Resource Utilization
1,1-Diethoxy-4-iodobutane is also studied for its potential in producing chemicals from renewable resources. Agirre et al. (2011) developed a catalytic reactive distillation process for its production from bioethanol and butanal. This research contributes to the development of sustainable chemical production processes (Agirre et al., 2011).
Electrochemical Studies
The electrochemical behavior of related compounds such as 1-iodobutane has been studied, which can provide insights into the electrochemical properties of 1,1-diethoxy-4-iodobutane. Such studies are important for understanding reaction mechanisms in electrochemistry (Pritts & Peters, 1995).
Spectroscopy and Molecular Structure
The molecular structure and properties of related compounds like 1-iodobutane have been studied using high-resolution rotational spectroscopy. These studies help in understanding the conformational isomerism and molecular properties that could be relevant for 1,1-diethoxy-4-iodobutane (Arsenault et al., 2017).
Safety and Hazards
The safety data sheet for 1-Iodobutane, a related compound, suggests that it is flammable and toxic if inhaled . It is recommended to avoid breathing its vapors and to use it only in a well-ventilated area . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled, the victim should be moved to fresh air and kept at rest .
properties
IUPAC Name |
1,1-diethoxy-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17IO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICAGLWXWIDTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCI)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312596 | |
| Record name | 1,1-Diethoxy-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxy-4-iodobutane | |
CAS RN |
1365964-16-4 | |
| Record name | 1,1-Diethoxy-4-iodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365964-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diethoxy-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B1402789.png)



![6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one](/img/structure/B1402795.png)

![tert-butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate](/img/structure/B1402800.png)
![[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride](/img/structure/B1402801.png)





![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)